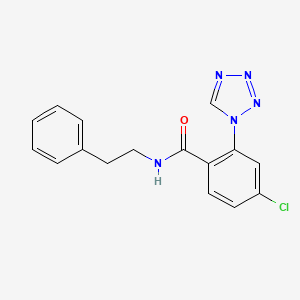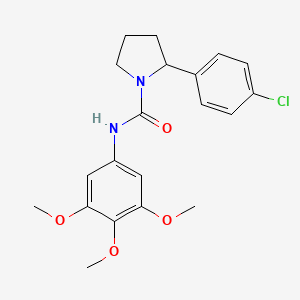![molecular formula C22H23FN4O B6120619 N-(3'-fluoro-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide](/img/structure/B6120619.png)
N-(3'-fluoro-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3'-fluoro-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. This compound has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of N-(3'-fluoro-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide is not fully understood. However, studies have suggested that this compound may act by inhibiting specific enzymes and signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that N-(3'-fluoro-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide has various biochemical and physiological effects. These include anti-cancer, anti-inflammatory, and neuroprotective effects. Additionally, this compound has been shown to have antioxidant properties and may also have potential as a therapeutic agent for cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3'-fluoro-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide in lab experiments is its ability to inhibit specific enzymes and signaling pathways, making it a useful tool for studying various cellular processes. However, a limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research related to N-(3'-fluoro-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide. These include further studies related to its mechanism of action, as well as its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, research related to the potential toxicity of this compound and its effects on various organs and systems may also be of interest. Finally, further studies related to the synthesis and optimization of this compound may also be of importance.
Méthodes De Synthèse
The synthesis of N-(3'-fluoro-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide involves the reaction of 3'-fluoro-4-biphenylcarboxylic acid with 1-methyl-1H-pyrazol-4-ylmethanamine in the presence of a coupling agent. The resulting product is then treated with proline to form the final compound.
Applications De Recherche Scientifique
N-(3'-fluoro-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide has been used in various scientific research applications, including studies related to cancer, inflammation, and neurological disorders. In cancer research, this compound has shown potential as a therapeutic agent due to its ability to inhibit the growth of cancer cells. Inflammation-related studies have also shown promising results, with this compound exhibiting anti-inflammatory properties. Additionally, studies related to neurological disorders have shown that this compound may have neuroprotective effects.
Propriétés
IUPAC Name |
N-[4-(3-fluorophenyl)phenyl]-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O/c1-26-14-16(13-24-26)15-27-11-3-6-21(27)22(28)25-20-9-7-17(8-10-20)18-4-2-5-19(23)12-18/h2,4-5,7-10,12-14,21H,3,6,11,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAISAKHKNYGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCCC2C(=O)NC3=CC=C(C=C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3'-fluoro-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,5-dimethylphenyl)ethyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6120537.png)
![3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B6120538.png)
![N-allyl-7-(2-fluoro-5-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6120547.png)

![5-methyl-N-({1-[4-(2-oxo-1-imidazolidinyl)benzyl]-3-piperidinyl}methyl)-3-isoxazolecarboxamide](/img/structure/B6120555.png)
![5-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2,1,3-benzothiadiazole](/img/structure/B6120568.png)

![(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B6120590.png)
![1-[4-({[2-(2-furyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6120594.png)
![4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1,3-oxazole-5-carboxamide](/img/structure/B6120597.png)

![2-(4-{[methyl(2-thienylmethyl)amino]methyl}phenyl)-6-pyridin-4-ylpyrimidin-4(3H)-one](/img/structure/B6120603.png)
![2-[{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]-1-phenylethanol](/img/structure/B6120611.png)
![1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane](/img/structure/B6120622.png)